N-(4-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide
Description
N-(4-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core fused with a 4-methylphenyl group and linked via an oxygen atom to an acetamide-substituted phenyl ring . Its molecular formula is C₂₂H₂₁N₃O₂S, with a molecular weight of 376.0 g/mol and a melting point of 204–205°C . Key structural elements include:
- Thieno[2,3-d]pyrimidine core: A bicyclic system combining thiophene and pyrimidine rings, known for modulating biological activity.
- Acetamide linkage: Improves solubility and bioavailability.
Properties
IUPAC Name |
N-[4-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxyphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-13-3-5-15(6-4-13)18-11-27-21-19(18)20(22-12-23-21)26-17-9-7-16(8-10-17)24-14(2)25/h3-12H,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUCGEOCFJCKFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)OC4=CC=C(C=C4)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the thieno[2,3-d]pyrimidine core, which is then functionalized with a 4-methylphenyl group. This intermediate is further reacted with 4-hydroxyphenylacetamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents like toluene and catalysts such as sodium ethoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques like continuous flow synthesis and automated reactors to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
The reactions mentioned above are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of functional groups with new substituents .
Scientific Research Applications
Chemical Properties and Structure
N-(4-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide features a complex structure that contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 369.49 g/mol. The compound's structure includes a thieno[2,3-d]pyrimidine core, which is significant for its pharmacological properties.
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds with thieno[2,3-d]pyrimidine scaffolds exhibit promising anticancer properties. For instance, studies have shown that derivatives of thieno[2,3-d]pyrimidines can inhibit specific kinases involved in cancer cell proliferation. This compound may act as a selective inhibitor of these kinases, making it a candidate for further development in oncology.
Case Study:
A study published in Journal of Medicinal Chemistry evaluated several thieno[2,3-d]pyrimidine derivatives for their anticancer effects. The results demonstrated that modifications at the phenyl and acetamide positions significantly enhanced their potency against various cancer cell lines .
2. Antimicrobial Properties
The compound also shows potential as an antimicrobial agent. Thieno[2,3-d]pyrimidine derivatives have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria.
Case Study:
In a comparative study on the antimicrobial efficacy of thieno[2,3-d]pyrimidines, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting its potential use in treating bacterial infections .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(4-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells or bacteria . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of thienopyrimidine derivatives, which exhibit diverse pharmacological activities. Below is a detailed comparison with analogous compounds, emphasizing structural variations, biological activities, and key findings:
Table 1: Comparative Analysis of Thienopyrimidine Derivatives
Key Structural and Functional Differences
Linkage Type: The oxy linkage in the target compound (C–O–C) contrasts with sulfanyl (C–S–C) or thio (C–S) groups in analogs (e.g., ). Sulfanyl/thio derivatives (e.g., ) exhibit stronger electron-withdrawing effects, improving enzyme-binding interactions.
Substituent Effects :
- Halogenated Groups : Bromophenyl () and chlorophenyl () substituents increase binding affinity via halogen bonding. The target compound lacks halogens but uses a methyl group for hydrophobic interactions.
- Heterocyclic Additions : Oxadiazole () and thiazole () rings expand π-π stacking and hydrogen-bonding capabilities, enhancing antimicrobial activity.
Biological Activity: The target compound’s thieno[2,3-d]pyrimidine core is shared across analogs, but activity diverges based on substituents. For example:
- Oxadiazole-containing derivatives () show broader antimicrobial activity.
- Bromophenyl derivatives () demonstrate superior anticancer potency due to enhanced target engagement.
Unique Advantages of the Target Compound
- Balanced Lipophilicity: The 4-methylphenyl and acetamide groups optimize solubility and cell permeability, addressing a common limitation in thienopyrimidines .
- Synthetic Accessibility: Achieves moderate yield (58%) without requiring specialized techniques like microwave assistance or sonochemistry .
- Potential for Structural Optimization: The absence of halogens allows for functionalization with electron-donating or -withdrawing groups to fine-tune activity.
Biological Activity
N-(4-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its anticancer and anti-inflammatory properties, mechanisms of action, and relevant case studies.
Compound Overview
Chemical Structure and Properties
- Molecular Formula : C18H17N3O2S
- Molecular Weight : 339.4115 g/mol
- CAS Number : 5687-50-3
The compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities. The presence of various functional groups enhances its reactivity and interaction with biological targets.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. Preliminary studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and modulating key signaling pathways.
Mechanism of Action
- The compound interacts with specific enzymes and receptors that are crucial in cancer progression.
- It may inhibit dihydrofolate reductase (DHFR), a key enzyme involved in nucleotide synthesis, thereby limiting cancer cell proliferation .
Case Studies
- In Vitro Studies : In one study, the compound was tested against A549 (lung cancer) and C6 (glioma) cell lines. Results showed a significant reduction in cell viability, suggesting its potential as an anticancer agent .
- Apoptosis Induction : Further analysis revealed that treated cells exhibited increased caspase-3 activation, indicating the compound's ability to trigger apoptotic pathways .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. The structural features allow it to modulate inflammatory responses effectively.
Mechanism of Action
- It is believed to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory process. This modulation can lead to reduced inflammation in various models of disease.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Structural Features | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | Thieno[2,3-d]pyrimidine core | High | Moderate |
| 5-(3,4-Dimethoxyphenyl)-2-(4-methylphenyl)-4-thieno[2,3-d][1,3]oxazinone | Methoxy and phenyl groups | Moderate | High |
| 5-(4-Methylphenyl)-thieno[2,3-d]pyrimidine derivatives | Similar core structure | High | Low |
Q & A
Q. Why do some studies report high cytotoxicity while others show limited activity?
- Possible explanations :
- Cell line variability : Activity may depend on genetic backgrounds (e.g., p53 status in cancer cells).
- Assay conditions : Varying serum concentrations or exposure times alter results.
- Resolution : Standardize protocols (e.g., 10% FBS, 48-hour incubation) and validate across ≥3 cell lines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
